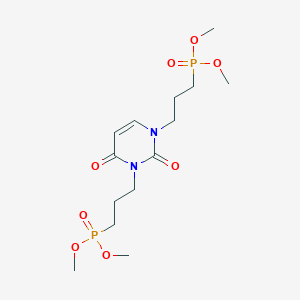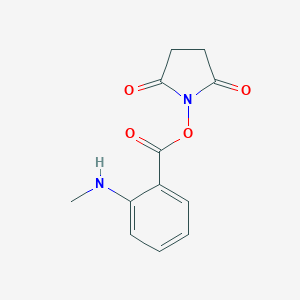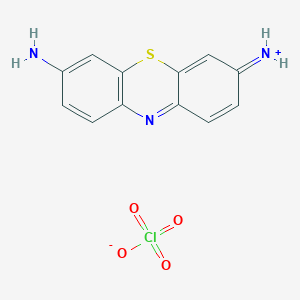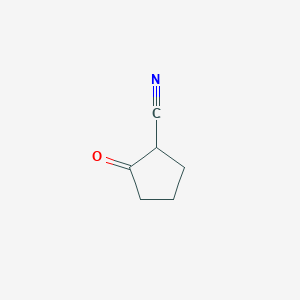
1,3-Di(3-dimethoxyphosphorylpropyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di(3-dimethoxyphosphorylpropyl)uracil, also known as DAPU, is a novel nucleoside analogue that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a prodrug of 1-(3-C-ethynyl-beta-D-ribofuranosyl) uracil (ECyd), which is a potent inhibitor of DNA polymerase and RNA polymerase.
Mécanisme D'action
1,3-Di(3-dimethoxyphosphorylpropyl)uracil works by inhibiting the activity of DNA polymerase and RNA polymerase, which are essential enzymes for viral replication. The compound is a prodrug of ECyd, which is converted to its active form inside the cell by cellular enzymes. Once activated, ECyd is incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiviral activity against a wide range of viruses, including HIV, hepatitis B, and hepatitis C. The compound has also been shown to have low toxicity and high selectivity, making it an attractive candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3-Di(3-dimethoxyphosphorylpropyl)uracil is its potent antiviral activity and low toxicity. However, the compound is relatively unstable and requires careful handling during synthesis and storage. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.
Orientations Futures
Future research on 1,3-Di(3-dimethoxyphosphorylpropyl)uracil should focus on optimizing the synthesis method to improve yield and stability. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical trials. Finally, the potential use of this compound in combination with other antiviral agents should be explored to enhance its therapeutic effectiveness.
Méthodes De Synthèse
The synthesis of 1,3-Di(3-dimethoxyphosphorylpropyl)uracil involves the reaction of 1-(3-C-ethynyl-beta-D-ribofuranosyl) uracil (ECyd) with bis(3-dimethoxyphosphorylpropyl)amine (BPA) in the presence of a catalytic amount of a base. The reaction proceeds through the formation of an imidazole intermediate, which is then converted to this compound by the addition of a second BPA molecule.
Applications De Recherche Scientifique
1,3-Di(3-dimethoxyphosphorylpropyl)uracil has been extensively studied for its potential therapeutic applications in the treatment of various viral infections, including HIV, hepatitis B, and hepatitis C. The compound has been shown to inhibit the replication of these viruses by blocking the activity of DNA polymerase and RNA polymerase, which are essential enzymes for viral replication.
Propriétés
Numéro CAS |
130366-45-9 |
|---|---|
Formule moléculaire |
C14H26N2O8P2 |
Poids moléculaire |
412.31 g/mol |
Nom IUPAC |
1,3-bis(3-dimethoxyphosphorylpropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H26N2O8P2/c1-21-25(19,22-2)11-5-8-15-10-7-13(17)16(14(15)18)9-6-12-26(20,23-3)24-4/h7,10H,5-6,8-9,11-12H2,1-4H3 |
Clé InChI |
QRDGEDZXKXJOHJ-UHFFFAOYSA-N |
SMILES |
COP(=O)(CCCN1C=CC(=O)N(C1=O)CCCP(=O)(OC)OC)OC |
SMILES canonique |
COP(=O)(CCCN1C=CC(=O)N(C1=O)CCCP(=O)(OC)OC)OC |
Autres numéros CAS |
130366-45-9 |
Synonymes |
1,3-Di(3-dimethoxyphosphorylpropyl)uracil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{4-[(2-Hydroxyethyl)(dimethyl)azaniumyl]-2,2,6,6-tetramethylpiperidin-1-yl}oxidanyl](/img/structure/B149517.png)






![2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B149540.png)
![6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B149558.png)

![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)

